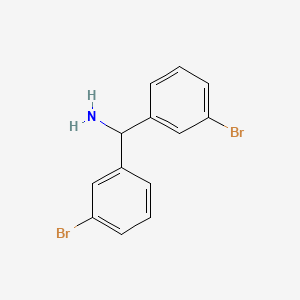

Bis(3-bromophenyl)methanamine

Beschreibung

Bis(3-bromophenyl)methanamine is a substituted benzylamine derivative featuring two 3-bromophenyl groups attached to a central methylamine group. The compound’s molecular formula is likely C₁₃H₁₁Br₂N, with a molecular weight of approximately 361.95 g/mol. Bromine substituents at the 3-position on the phenyl rings confer significant steric and electronic effects, influencing reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C13H11Br2N |

|---|---|

Molekulargewicht |

341.04 g/mol |

IUPAC-Name |

bis(3-bromophenyl)methanamine |

InChI |

InChI=1S/C13H11Br2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 |

InChI-Schlüssel |

YTLAXLMYTLNCAP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)methanamine typically involves the reaction of 3-bromobenzylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of Bis(3-bromophenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Bis(3-bromophenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of Bis(3-bromophenyl)methanamine can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed:

Substitution: Products include various substituted phenylmethanamines.

Oxidation: Products include bromophenyl ketones or aldehydes.

Reduction: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(3-bromophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, Bis(3-bromophenyl)methanamine is used to study the effects of brominated compounds on biological systems. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .

Medicine: Its brominated structure can enhance the biological activity and selectivity of drug candidates .

Industry: In the industrial sector, Bis(3-bromophenyl)methanamine is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties .

Wirkmechanismus

The mechanism of action of Bis(3-bromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with target proteins or enzymes, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Monosubstituted Derivatives: [3-(Bromomethyl)benzenemethanamine] (C₈H₁₀BrN, MW 200.08): Features a bromomethyl group on the benzene ring, altering electron density and reactivity compared to aryl bromides . 3-Bromobenzenemethanamine (C₇H₈BrN, MW 186.05): A single 3-bromophenyl group reduces molecular weight and lipophilicity (clogP ~2.5) compared to the bis-substituted analog .

Functional Group Modifications

- (5-Phenylfuran-2-yl)methanamine Derivatives :

In SIRT2 inhibition studies, derivatives with a 4-carboxyl group on the phenyl ring showed superior activity (e.g., compound 20 , IC₅₀ ~10 μM) compared to 3-substituted analogs, which were inactive . This highlights the critical role of substituent position in biological activity.

Halogen-Substituted Analogs

- (3-Bromo-2-fluorophenyl)methanamine (C₇H₇BrFN, MW 204.04):

The addition of fluorine at the 2-position increases electronegativity and metabolic stability compared to pure brominated analogs . - (3-Bromo-5-fluorophenyl)methanamine (C₇H₇BrFN, MW 204.04):

Fluorine at the 5-position may improve solubility (clogS ~-3.5) while maintaining halogen-mediated hydrophobic interactions .

Table 1: Key Properties of Selected Compounds

*Predicted using computational tools (e.g., ChemAxon).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.